molecular formula C10H6BrN3 B1384705 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1170378-39-8

3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1384705
CAS RN: 1170378-39-8
M. Wt: 248.08 g/mol
InChI Key: FWXZRLNKNRBURO-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, or 3-BPPC, is an important organic compound used in various scientific applications. It is a derivative of pyrazole-4-carbonitrile, and has a wide range of properties that make it valuable in many scientific fields. 3-BPPC has been used as a building block for the synthesis of various compounds, and has also been used in the development of numerous drugs. We will also discuss the various future directions for 3-BPPC.

Scientific Research Applications

Synthesis and Anticancer Activity

New derivatives of 1,3,4-trisubstituted pyrazole, including compounds related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have shown promising in vitro anti-cancer activity against various human cancer cell lines. These derivatives were synthesized and tested against cancer cell lines such as hepatocellular carcinoma, breast cancer, lung carcinoma, prostatic cancer, and colon carcinoma. Some of these compounds exhibited significant activity, highlighting their potential as anti-cancer agents (Srour et al., 2018).

Synthetic Approaches and Derivative Formation

Research has been conducted on the synthesis of new series of pyrazole-4-carbonitrile derivatives, including those related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile. These studies involved the formation of new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. The reactivity of these compounds was explored, showing the versatility of pyrazole-4-carbonitrile derivatives in creating a variety of chemical structures (Ali et al., 2016).

Chemical Structure and Molecular Analysis

Detailed studies have been conducted to analyze the molecular structure of compounds related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile. These studies include spectroscopic methods such as IR, NMR, HRMS, and UV-vis spectroscopy. The findings contribute to a deeper understanding of the molecular geometry, vibrational frequencies, and chemical properties of these compounds, which is vital for their potential applications in various fields (Al‐Azmi & Shalaby, 2018).

Antitumor Agents Design and Analysis

The design and synthesis of novel pyrazole-based heterocycles, including derivatives of 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, have been a focus for developing potential antitumor agents. These compounds have been evaluated for their anti-estrogenic activity and toxicity. Some derivatives have shown significant cytotoxic activity against breast and ovarian tumors, indicating their potential as therapeutic agents (Farag et al., 2010).

Corrosion Inhibition in Industrial Applications

Compounds related to 3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile have been explored for their corrosion inhibition properties. Studies have shown that pyranopyrazole derivatives can be effective inhibitors for mild steel corrosion in acidic solutions. These findings are relevant for industrial applications where corrosion resistance is crucial (Yadav et al., 2016).

properties

IUPAC Name

5-(3-bromophenyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-9-3-1-2-7(4-9)10-8(5-12)6-13-14-10/h1-4,6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXZRLNKNRBURO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=C(C=NN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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